Zinc Cysteinate

Description

Introduction to Zinc Cysteinate

Chemical Identity and Nomenclature

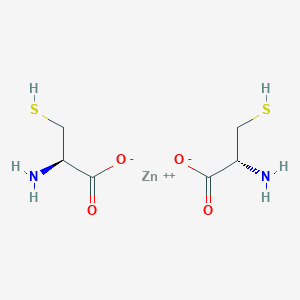

This compound is a coordination compound with the molecular formula C₆H₁₂N₂O₄S₂Zn (Figure 1). It is also referred to as Zinc Cysteate or L-Cysteine Zinc Salt , depending on the stereochemical configuration and synthetic context. The compound consists of a zinc ion coordinated to two cysteinate ligands, each contributing a sulfur and oxygen atom.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄S₂Zn | |

| Molecular Weight | 305.7 g/mol | |

| CAS Number | 1197186-61-0 | |

| IUPAC Name | Zinc;(2R)-2-amino-3-sulfanylpropanoate | |

| SMILES | C(C@@HN)S.C(C@@HN)S.[Zn+2] |

The stereochemistry of this compound is critical, with the chiral centers in the cysteinate ligands (C2 and C3) adopting R-configurations. This spatial arrangement ensures optimal coordination to the zinc ion, forming a stable tetrahedral complex.

Structural Features

The zinc ion in this compound is tetrahedrally coordinated by two sulfur atoms (from cysteine thiol groups) and two oxygen atoms (from carboxylate groups). This geometry is distinct from octahedral or square-planar zinc complexes, reflecting the ligand preferences of cysteine. The sulfur atoms donate electron density to the zinc center, stabilizing the +2 oxidation state.

Key Structural Properties:

Historical Context of Zinc-Cysteine Coordination Chemistry

The study of zinc-cysteine coordination dates to early investigations of metalloproteins. However, significant advances emerged in the 1980s with the discovery of zinc finger motifs in transcription factors like Xenopus TFIIIA. These motifs revealed zinc’s role in stabilizing protein folds through cysteine coordination.

Early Discoveries

- Zinc Fingers (1985): Miller, McLachlan, and Klug identified zinc-coordinated cysteine pairs in TFIIIA, establishing the structural basis for DNA-binding proteins.

- Catalytic Zinc-Cysteine Complexes: Early studies on alcohol dehydrogenase demonstrated zinc’s role in enzymatic catalysis, where cysteine ligands stabilize the metal center.

Evolution of Research

Modern research has expanded to include:

- Structural Zinc-Cysteine Clusters: Found in proteins like tumor suppressor p53 and aspartate carbamoyltransferase.

- Redox-Active Zinc Sites: Oxidation of cysteine thiolates mobilizes zinc, enabling redox-dependent regulation of protein function.

- Zinc Finger Engineering: Design of artificial zinc fingers for gene targeting, leveraging modular Cys₂His₂ domains.

Significance in Biochemical Systems

This compound and related zinc-cysteine complexes participate in three primary biochemical roles: structural stabilization, enzymatic catalysis, and redox regulation .

Structural Roles in Zinc Finger Motifs

Zinc fingers are the most abundant class of zinc-cysteine complexes, forming compact ββα folds stabilized by tetrahedral zinc coordination.

| Zinc Finger Type | Coordination Scheme | Function |

|---|---|---|

| Cys₂His₂ | 2 Cys, 2 His | DNA binding (e.g., Sp1) |

| Cys₄ | 4 Cys | Structural stabilization (e.g., GATA-1) |

Case Study: The transcription factor ZPR1 contains two C₄ zinc fingers, each coordinated by four cysteines. These domains are essential for protein stability and DNA recognition.

Catalytic Roles in Enzymes

Zinc-cysteine complexes enable enzymatic activity through substrate activation or metallocofactor stabilization.

Examples:

- Alcohol Dehydrogenase: A zinc ion coordinated by cysteine and histidine residues facilitates alcohol oxidation.

- Cytidine Deaminase: A Cys₃His motif stabilizes zinc, which participates in nucleophilic attack on cytidine.

Redox-Regulated Zinc Release

Zinc-cysteine sites act as redox sensors, enabling dynamic control over protein function.

Mechanisms:

- Oxidation-Dependent Zinc Mobilization: Reactive oxygen species (ROS) oxidize cysteine thiolates, destabilizing zinc coordination and releasing Zn²⁺ into solution.

- Redox Transduction: Released zinc binds to other proteins, modulating signaling pathways (e.g., STAT3 activation in lung cancer).

Clinical Relevance:

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12N2O4S2Zn |

|---|---|

Molecular Weight |

305.7 g/mol |

IUPAC Name |

zinc;(2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/2C3H7NO2S.Zn/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

FHIDHDJKGHORIB-CEOVSRFSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)S.C([C@@H](C(=O)[O-])N)S.[Zn+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)S.C(C(C(=O)[O-])N)S.[Zn+2] |

Synonyms |

Cysteine Cysteine Hydrochloride Half Cystine Half-Cystine L Cysteine L-Cysteine Zinc Cysteinate |

Origin of Product |

United States |

Scientific Research Applications

Biological Significance

Zinc is an essential micronutrient involved in numerous physiological processes, primarily through its interaction with protein cysteine residues. Zinc cysteinate complexes are critical for regulating protein functions and maintaining cellular homeostasis. Recent studies have identified over 4,800 zinc-regulated cysteine sites across the human proteome, indicating the extensive role of zinc in cellular signaling and metabolic pathways .

Case Study: Cancer Research

A notable application of this compound is its role in cancer biology. Research has demonstrated that zinc can induce cell death in certain lung cancers by regulating glutathione reductase activity, highlighting its potential as a therapeutic agent . The identification of zinc's influence on cancer genetic dependencies suggests that this compound may be leveraged for targeted cancer therapies.

Antioxidant Properties

This compound exhibits potent antioxidant properties, which are vital for protecting cells from oxidative stress. Studies have shown that zinc-cysteine complexes enhance the activity of key antioxidant enzymes such as catalase and glutathione peroxidase more effectively than traditional zinc salts . This property is particularly beneficial in protecting retinal pigment epithelial cells from oxidative damage caused by hydrogen peroxide .

Table 1: Antioxidant Activity Comparison

| Compound | Catalase Activity | Glutathione Peroxidase Activity | Protective Efficacy |

|---|---|---|---|

| This compound | High | High | Superior |

| Zinc Acetate | Moderate | Moderate | Low |

| Zinc Chloride | Moderate | Low | Low |

| Zinc Sulfate | Low | Low | Very Low |

Dermatological Applications

This compound has been explored for its dermatological benefits, particularly in treating acne and other skin conditions. Research indicates that zinc complexes exhibit antimicrobial properties against Cutibacterium acnes, the bacterium responsible for acne. Formulations containing zinc-cysteine complexes have shown low cytotoxicity and high skin tolerance, making them suitable for topical applications .

Case Study: Acne Treatment

In a study evaluating new anti-acne preparations, zinc-cysteine complexes demonstrated significant antibacterial activity while maintaining low cytotoxicity to skin cells. The formulations were well-tolerated by participants with no reported irritation or allergic reactions .

Pharmacological Applications

This compound's ability to enhance zinc absorption has implications for pharmacology, particularly in developing supplements and therapeutic agents. The presence of amino acids like cysteine can improve the bioavailability of zinc, making it more effective in various health applications .

Table 2: Pharmacological Benefits of this compound

| Application | Mechanism | Benefits |

|---|---|---|

| Immune Support | Enhances immune function via antioxidant action | Reduces oxidative stress |

| Cancer Therapy | Induces apoptosis in specific cancers | Potential therapeutic target |

| Skin Health | Antimicrobial properties | Effective against acne |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.